Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]-
Description
Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- (referred to herein as the target compound), is a semicarbazone derivative featuring a 4-chlorophenylthioethylidene substituent. This compound belongs to a class of hydrazinecarboxamides known for their diverse pharmacological activities, including antitrypanosomal, enzyme inhibitory, and anticancer properties. Its structure comprises a hydrazinecarboxamide backbone conjugated with a sulfur-linked 4-chlorophenyl group, which enhances its bioactivity through improved target binding and stability .
Properties
CAS No. |
92681-58-8 |
|---|---|
Molecular Formula |
C9H10ClN3OS |
Molecular Weight |
243.71 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)sulfanylethylideneamino]urea |
InChI |
InChI=1S/C9H10ClN3OS/c10-7-1-3-8(4-2-7)15-6-5-12-13-9(11)14/h1-5H,6H2,(H3,11,13,14) |
InChI Key |
OAEMXHLLFJUSSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCC=NNC(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Classical Condensation-Based Synthesis
The foundational method for synthesizing hydrazinecarboxamide derivatives involves the condensation of hydrazine precursors with carbonyl or thiocarbonyl compounds. A patent by details a modified Raschig process for producing semicarbazides, which can be adapted for the target compound. In this approach, urea reacts with chlorine in an aqueous alkaline medium to generate hydrazine intermediates, which are subsequently acidified to form hydrazine salts. For instance, chlorination of a urea slurry followed by reaction with sodium hydroxide at 85–108°C yields a hydrazine-rich solution. Acidification with sulfuric or hydrochloric acid precipitates hydrazinecarboxamide derivatives, which can be further functionalized.
To introduce the (4-chlorophenyl)thio group, 4-chlorothiophenol is reacted with an α,β-unsaturated aldehyde or ketone under basic conditions. The resulting thioether intermediate is then condensed with hydrazinecarboxamide in ethanol or methanol, catalyzed by glacial acetic acid. This method typically requires 6–12 hours of reflux, achieving moderate yields (50–65%). Key challenges include controlling regioselectivity and minimizing byproducts such as hydrazodicarbonamide.
Cyclophane-Mediated Functionalization
A novel strategy reported in utilizes [2.2]paracyclophane derivatives to synthesize structurally complex hydrazinecarboxamides. The process begins with the conversion of paracyclophane to its acid chloride derivative, which is treated with sodium azide to form an acyl azide. Curtius rearrangement yields an isocyanate intermediate, which reacts with hydrazine hydrate to produce a hydrazinecarboxamide scaffold.
For the target compound, 4-chlorothiophenol is introduced via nucleophilic aromatic substitution. The thiol group attacks a pre-functionalized ethylidene moiety attached to the hydrazinecarboxamide core, facilitated by Lewis acids such as aluminum trichloride. This method achieves higher regioselectivity (80–85% yield) but demands stringent anhydrous conditions and specialized reagents. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the formation of the (4-chlorophenyl)thioethylidene group, with characteristic signals at δ 180.2 ppm (C═S) in the 13C NMR spectrum.
Ultrasound-Assisted Green Synthesis
Recent advances emphasize sustainable methodologies, such as ultrasound-promoted reactions. As detailed in, hydrazinecarboxamides are synthesized by ultrasonicating 1H-indole-2,3-dione with substituted hydrazine carboxamides in a water-glycerol (6:4) solvent. The target compound is obtained within 5–20 minutes at 130 W, achieving yields exceeding 75%. This method eliminates prolonged heating and reduces solvent waste, aligning with green chemistry principles.
The mechanism involves ultrasonic cavitation, which enhances the reactivity of the hydrazine carboxamide and accelerates the condensation with the thiocarbonyl component. Fourier-transform infrared (FTIR) spectroscopy validates the formation of the C═N bond (1590–1620 cm⁻¹) and the aromatic C─S─C stretch (690–740 cm⁻¹).
Comparative Analysis of Synthetic Methods
| Parameter | Classical Condensation | Cyclophane-Mediated | Ultrasound-Assisted |
|---|---|---|---|
| Reaction Time | 6–12 hours | 4–8 hours | 5–20 minutes |
| Yield | 50–65% | 80–85% | 75–80% |
| Solvent System | Ethanol/Water | Anhydrous Dichloromethane | Water-Glycerol |
| Key Advantage | Scalability | Regioselectivity | Sustainability |
| Limitation | Byproduct Formation | Costly Reagents | Specialized Equipment Required |
Classical condensation remains widely used for industrial-scale production despite its moderate yields, while cyclophane-mediated synthesis offers precision for research-oriented applications. The ultrasound method stands out for its eco-friendly profile, though it requires access to sonochemical equipment.
Structural Characterization and Validation
Critical to all methods is rigorous spectroscopic validation:
- 1H NMR : The ethylidene proton resonates as a singlet at δ 7.8–8.2 ppm, while the (4-chlorophenyl)thio group exhibits aromatic signals at δ 7.2–7.5 ppm.
- 13C NMR : The thiocarbonyl carbon (C═S) appears at δ 180–185 ppm, and the hydrazinecarboxamide carbonyl (C═O) at δ 165–170 ppm.
- HRMS : Molecular ion peaks confirm the formula C₉H₉ClN₃OS, with exact mass matching theoretical calculations.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted chlorophenyl compounds. These products have various applications in chemical synthesis and pharmaceutical research .
Scientific Research Applications
Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
Core Functional Group Variations
- Thiosemicarbazones vs. Semicarbazones: The target compound differs from thiosemicarbazones (e.g., compounds C1 and C3 in ) by replacing the thiourea (-NH-CS-NH₂) group with a urea (-NH-CO-NH₂) moiety. Example: [(E)-2-(1-(4-Chlorophenylthio)propan-2-ylidene)hydrazinecarbothioamide (C1)] has a thioamide group, whereas the target compound (C4 in ) features a carboxamide .
Benzimidazole and Quinazoline Derivatives :
Compounds such as (E)-2-(2-(2-((1H-Benzo[d]imidazol-2-yl)thio)-1-(4-chlorophenyl)ethylidene)hydrazinyl)-4-(3-nitrophenyl)oxazole (11) () incorporate benzimidazole and oxazole rings, enhancing π-π stacking interactions with enzyme active sites. In contrast, the target compound lacks heterocyclic extensions, favoring simpler pharmacokinetics .
Substituent Positioning and Electronic Effects
Physical Properties
- Thiosemicarbazones (e.g., C1): Higher melting points (~273–300°C) due to stronger intermolecular hydrogen bonding from the thioamide group .
Antitrypanosomal Activity
- The target compound (C4) demonstrates potent activity against Trypanosoma cruzi, with IC₅₀ values comparable to benznidazole (a reference drug). Its carboxamide group enhances selectivity over thiosemicarbazones (C1, C3), which exhibit broader toxicity profiles .
Enzyme Inhibition
- Acetylcholinesterase (AChE) Inhibition :
Benzimidazole-based oxazole analogues (e.g., compound 11 in ) show AChE inhibition (IC₅₀ = 1.2–2.8 µM) due to dual binding at catalytic and peripheral sites. The target compound’s simpler structure may limit multi-target engagement but improve bioavailability . - Kinase Inhibition: Molecular docking studies () reveal that hydrazinecarboxamides with 3-aminophenyl substituents bind strongly to HER2 and Cyclin D1-kinase (binding energy = −6.5 kcal/mol). The 4-chlorophenylthio group in the target compound may similarly disrupt ATP-binding pockets in kinases .
Biological Activity
Hydrazinecarboxamide, 2-[2-[(4-chlorophenyl)thio]ethylidene]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a hydrazinecarboxamide moiety linked to a 4-chlorophenylthio group through an ethylidene bridge. This unique structure enhances its reactivity and potential biological applications. The synthesis typically involves multi-step reactions, which can be optimized for yield and purity using modern techniques such as continuous flow reactors.
Antimicrobial Properties
Research indicates that hydrazinecarboxamide derivatives exhibit notable antimicrobial and antifungal properties. The mechanism of action may involve the formation of covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or disruption of cellular processes.
A comparative study of related hydrazinecarboxamide compounds demonstrated varying degrees of inhibition against common pathogens. For instance, certain derivatives showed IC50 values for enzyme inhibition that were comparable or superior to established drugs like rivastigmine .
Anticancer Activity
Hydrazinecarboxamide derivatives are also being investigated for their anticancer properties. Some studies suggest that these compounds can interact with DNA and inhibit specific enzymes critical for cancer cell proliferation. The presence of the 4-chlorophenylthio group is believed to enhance this activity by increasing the compound's lipophilicity and ability to penetrate cell membranes .
The biological activity of hydrazinecarboxamide compounds is largely attributed to their ability to form covalent bonds with target biomolecules, which can lead to:
- Inhibition of key enzymes involved in metabolic pathways.
- Disruption of DNA replication processes.
- Induction of oxidative stress in cancer cells .
1. Antimicrobial Activity Assessment
A study screened several hydrazinecarboxamide derivatives for their antimicrobial efficacy against Mycobacterium tuberculosis and other strains. The results indicated that certain derivatives exhibited significant inhibitory activity, with minimum inhibitory concentrations (MIC) ranging from 125 µM to 250 µM against M. tuberculosis .
| Compound Name | MIC (µM) | Activity Type |
|---|---|---|
| Hydrazine derivative A | 125 | Antimycobacterial |
| Hydrazine derivative B | 250 | Antimycobacterial |
| Hydrazine derivative C | >1000 | Negligible |
2. Enzyme Inhibition Studies
Another investigation focused on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The study found that several derivatives had IC50 values significantly lower than those of rivastigmine, indicating their potential as therapeutic agents for neurodegenerative diseases.
| Compound Name | IC50 AChE (µM) | IC50 BuChE (µM) |
|---|---|---|
| Compound X | 27.04 | 58.01 |
| Compound Y | 106.75 | 277.48 |
Comparative Analysis
To better understand the biological activity of hydrazinecarboxamide, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Furaldehyde semicarbazone | Contains a furan ring | Exhibits different reactivity |
| Furfural semicarbazone | Similar furan structure | Distinct chemical properties |
| Hydrazinecarboxamide derivatives | Varying substituents on hydrazinecarboxamide | Unique characteristics based on substituents |
This comparison highlights how variations in structural motifs can lead to differences in reactivity and biological activity among related compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing hydrazinecarboxamide derivatives with substituted arylthio groups?
- Methodological Answer : A common approach involves condensation reactions between substituted acetophenones and semicarbazide hydrochloride in an acetic acid-sodium acetate buffer system. For example, 2-chloro-N-sulfamoylphenyl acetamide can react with morpholine and sulfur, followed by hydrazine hydrate to yield thioxoacetamide intermediates . Subsequent steps may involve POCl3-mediated cyclization or functionalization with electrophilic reagents. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to avoid side products like over-oxidized thioethers or polymerization .
Q. How can the crystal structure and molecular conformation of this compound be characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For hydrazinecarboxamides, monoclinic space groups (e.g., P2₁/c) are common, with key structural features including:
- Bond lengths : C=O (~1.212 Å) and C–N (~1.35 Å) bonds confirming the amido form .
- Dihedral angles : Twist between aromatic rings (e.g., 22.88° in related compounds) indicating steric or electronic effects .
- Hydrogen bonding : Intramolecular O–H⋯N and intermolecular N–H⋯O interactions stabilize the lattice .
Q. What safety protocols are recommended for handling hydrazinecarboxamide derivatives?
- Methodological Answer :
- GHS Classification : Most derivatives are labeled with "Warning" due to potential skin/eye irritation (e.g., GHS Signal Word: Warning) .
- Handling : Use fume hoods, nitrile gloves, and avoid inhalation. Quench reactions with ice/water mixtures to control exothermic steps .
- Waste Disposal : Segregate waste and consult professional disposal services to prevent environmental release of chlorinated byproducts .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding, π–π stacking) influence the compound’s stability and solubility?
- Methodological Answer :
- Hydrogen bonding : Intermolecular O–H⋯O and N–H⋯O bonds (e.g., 2.79–2.92 Å distances) form 3D supramolecular networks, reducing solubility in polar solvents .
- π–π interactions : Weak aromatic stacking (centroid–centroid distances ~5.06 Å) may enhance thermal stability but complicate crystallization .
- Experimental Validation : Compare lattice energies via DFT calculations (e.g., B3LYP/6-31G*) and correlate with solubility profiles in DMSO/water mixtures .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for hydrazinecarboxamides?
- Methodological Answer :
- Case Study : Discrepancies in E/Z isomer ratios observed via NMR (solution state) vs. XRD (solid state) arise from dynamic equilibrium in solution. Use low-temperature NMR (e.g., 200 K) to "freeze" conformers .
- Validation : Cross-reference with IR carbonyl stretches (~1680 cm⁻¹ for amides) and HPLC retention times to confirm purity .
Q. How can computational methods predict the compound’s potential as a sodium channel blocker?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with voltage-gated sodium channels (e.g., PDB ID: 6AGF). Focus on binding affinities with the 4-chlorophenylthio group, which may mimic metaflumizone’s mechanism .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the chlorophenylthio group, which modulate bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
